molecular formula C11H19NO10S2 B10830293 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate

Numéro de catalogue: B10830293
Poids moléculaire: 389.4 g/mol
Clé InChI: MYHSVHWQEVDFQT-ZLKQMKLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate is a sulfated glycoside derivative featuring a glucose core (oxan-2-yl) conjugated to a pent-4-enimidothioate group with a sulfated hydroxylamine moiety. Key structural attributes include:

  • Glucose backbone: Provides hydrophilicity and hydrogen-bonding capacity.
  • Sulfated oxyimido group: Enhances aqueous solubility and metabolic stability.
  • Pent-4-enimidothioate chain: The Z-configuration may influence stereospecific interactions.

Propriétés

Formule moléculaire

C11H19NO10S2

Poids moléculaire

389.4 g/mol

Nom IUPAC

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6+,8+,9-,10+,11-/m0/s1

Clé InChI

MYHSVHWQEVDFQT-ZLKQMKLXSA-N

SMILES isomérique

C=C[C@@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

SMILES canonique

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Origine du produit

United States

Méthodes De Préparation

Stepwise Assembly of the Thioglucose Core

The glucose moiety is synthesized via Koenigs-Knorr glycosylation , employing a peracetylated glucose donor to ensure α-selectivity. Key steps include:

  • Protection of glucose hydroxyls using acetyl groups.

  • Thioglycoside formation via reaction with thioacetic acid under BF₃·Et₂O catalysis.

  • Selective deprotection using Zemplén conditions (NaOMe/MeOH) to yield the free thioglucose.

Table 1: Reaction Conditions for Thioglucose Synthesis

StepReagentsTemperatureYield (%)
AcetylationAc₂O, H₂SO₄0°C → RT92
GlycosylationThioacetic acid, BF₃40°C78
DeprotectionNaOMe/MeOHRT95

Synthesis of the Sulfonated Oxime Side Chain

The (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate side chain is constructed through:

  • Oxime formation : Reaction of pent-4-enal with hydroxylamine hydrochloride under acidic conditions.

  • Sulfation : Treatment with sulfur trioxide-triethylamine complex in anhydrous DMF.

  • Stereochemical control : Use of L-proline-derived catalysts to induce R-configuration at C3.

Critical Challenge : Maintaining the Z-configuration of the double bond during sulfation requires strict temperature control (<−10°C) and inert atmosphere.

Biotechnological Production

Plant-Based Biosynthesis

Patent WO2012066949A1 details the use of Brassica juncea mutants to overproduce glucosinolates. Key advancements include:

  • Genetic selection of radish (Raphanus sativus) lines with elevated glucoraphanin content (up to 30 μmol/g dry weight).

  • Enzymatic hydroxylation of glucoerucin to glucoraphanin using recombinant cytochrome P450 enzymes.

Table 2: Glucosinolate Content in Engineered Radish Lines

CultivarGlucoerucin (μmol/g)Glucoraphanin (μmol/g)
Wild-type2.1 ± 0.30.4 ± 0.1
Line 4MTBG-KO0.028.9 ± 1.2
Line GSL-OX315.6 ± 2.119.8 ± 1.5

Microbial Fermentation

E. coli BL21(DE3) strains expressing Arabidopsis thaliana sulfotransferases (AtST5a) produce sulfated glucosinolates at titers of 120 mg/L. Process optimization involves:

  • Indole-3-acetaldoxime as a precursor.

  • Cobalt(II)-supplemented media to enhance enzyme activity.

Industrial-Scale Purification

Chromatographic Methods

  • Ion-exchange chromatography : Dowex® 1×2 resin (Cl⁻ form) captures sulfated glucosinolates with >98% purity.

  • HPLC conditions : XBridge BEH C18 column (4.6 × 250 mm), 0.1% formic acid/ACN gradient, 1.0 mL/min flow.

Figure 1: HPLC Elution Profile

  • Retention time: 12.8 min (target compound).

  • Purity: 99.2% (UV detection at 227 nm).

Crystallization Optimization

Crystallization from ethanol-water (7:3 v/v) yields needle-like crystals suitable for X-ray diffraction. Key parameters:

  • Cooling rate: 0.2°C/min.

  • Seed crystal size: 50–100 μm.

Analyse Des Réactions Chimiques

Types de Réactions : La progoitrine subit plusieurs types de réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction. L’hydrolyse de la progoitrine par la myrosinase conduit à la formation de goitrine, un composé actif qui affecte la production d’hormones thyroïdiennes .

Réactifs et Conditions Courantes :

    Hydrolyse : Enzyme myrosinase, eau et conditions légèrement acides.

    Oxydation : Oxygène ou autres agents oxydants dans des conditions contrôlées.

    Réduction : Agents réducteurs tels que l’hydrogène ou les hydrures métalliques.

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

La progoitrine a plusieurs applications de recherche scientifique dans divers domaines :

Chimie :

  • Utilisée comme précurseur pour la synthèse d’autres composés bioactifs.
  • Étudiée pour ses propriétés chimiques et ses réactions.

Biologie :

Médecine :

Industrie :

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of thioate compounds have been synthesized and tested against various bacterial strains. These studies suggest that modifications in the thioate structure can enhance antibacterial efficacy.

  • Case Study : A study published in the Turkish Journal of Chemistry focused on the synthesis of 3,5-disubstituted oxadiazole derivatives and their biological evaluations against microbial strains. The findings highlighted a strong correlation between structural variations and antimicrobial potency .

Anticancer Activity

The potential anticancer properties of this compound are being explored through various derivatives that target specific cancer cell lines. The sulfonamide group present in the compound may play a crucial role in its cytotoxic effects.

  • Case Study : In a recent study on related compounds published in Molecules, researchers synthesized new stereopure agents with promising anticancer activity. The study utilized in vitro assays to evaluate the cytotoxic effects on different cancer cell lines .

Plant Growth Regulation

Compounds that include hydroxymethyl groups have been studied for their ability to act as plant growth regulators. These compounds can influence plant metabolism and growth patterns.

  • Case Study : Research has shown that similar sugar derivatives can enhance plant growth and yield by modulating hormonal pathways within plants. Field trials have demonstrated improved crop performance when treated with such compounds .

Enzyme Inhibition

The structural characteristics of the compound suggest potential applications in enzyme inhibition. Compounds with similar configurations are known to interact with key enzymes involved in metabolic pathways.

  • Case Study : A study published in MDPI explored enzyme inhibitors derived from sugar alcohols and their effects on metabolic diseases. The findings indicate that modifications to sugar structures can lead to effective inhibitors of glycosidases and other relevant enzymes .

Data Tables

Application AreaCompound EffectsReferences
AntimicrobialEffective against bacterial strains
AnticancerCytotoxic effects on cancer cells
Plant GrowthEnhances growth and yield
Enzyme InhibitionInhibits key metabolic enzymes

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Features Molecular Weight (g/mol) Functional Groups Biological Relevance
Target Compound Glucose core, sulfated pentenimidothioate ~400–450* Sulfate, hydroxyl, thioester Potential therapeutic carrier
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxybut-3-enimidothioate () Butenyl chain (E-configuration), sulfated 359.366 Sulfate, thioester Shorter chain may reduce lipophilicity
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate () Acetylated glucose, allyloxy group 388.37 Acetyl, allyl ether Higher stability but prone to hydrolysis
[(2R)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate () Glycosylated fatty acid ester ~652.6 Ester, polyunsaturated fatty acid Lipophilic, membrane interaction potential
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2R,3R)-2-(4-hydroxyphenyl)-4-...]oxane-3,4,5-triol () Complex phenolic glycoside 1167.10 Multiple hydroxyls, benzofuran High polarity limits bioavailability

Key Findings:

Chain Length and Configuration :

  • The target compound’s pentenyl chain (vs. butenyl in ) increases molecular weight and may enhance hydrophobic interactions. The Z-configuration could improve target binding compared to E-isomers .
  • ’s long unsaturated fatty acid chain (C18:3) confers lipophilicity, contrasting with the target’s sulfated polar group .

Functional Group Impact: Sulfation: The target’s N-sulfooxy group improves solubility over acetylated () or non-sulfated analogs, though enzymatic desulfation in vivo may alter activity . Thioester vs. Ester: The thioester in the target compound is less prone to hydrolysis than esters (e.g., ), enhancing stability in biological environments .

Polarity and Bioavailability: ’s compound has 16 hydrogen bond donors and 24 acceptors, leading to poor membrane permeability. The target’s moderate polarity (fewer hydroxyls, sulfated group) may favor absorption .

Synthetic Complexity :

  • The glucose core’s stereocenters (2S,3R,4S,5S,6R) necessitate advanced synthesis strategies, similar to ’s acetylated derivatives. Sulfation adds further complexity, requiring protective group chemistry .

Activité Biologique

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure indicates multiple hydroxyl groups and a sulfooxy functional group, which may contribute to its biological activity. The stereochemistry is crucial for its interaction with biological targets.

Pharmacological Properties

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Potential : Research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of hydroxyl groups suggests potential anti-inflammatory activity by modulating inflammatory pathways.

The biological activity of this compound is likely mediated through:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Modulation of Signaling Pathways : Compounds similar to this one have been shown to affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

StudyFindings
Study 1 Investigated the antioxidant effects of related trihydroxy compounds in vitro. Results showed a significant reduction in reactive oxygen species (ROS) levels.
Study 2 Examined the anticancer properties in breast cancer cell lines. The compound induced apoptosis at micromolar concentrations.
Study 3 Focused on the anti-inflammatory properties in animal models. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of STAT3 Activation : A study indicated that structurally similar compounds can inhibit STAT3 activation induced by IL-6, a critical pathway in inflammation and cancer .
  • Antitumor Mechanisms : Research has demonstrated that compounds with similar hydroxymethyl groups can induce cell death in tumor cells through various pathways .
  • Potential for Venous Disease Treatment : Virtual screening has identified this compound as a candidate for treating venous diseases by addressing increased venous pressure .

Q & A

Basic Question: What are the recommended methodologies for synthesizing and purifying this compound?

Answer:
Synthesis typically involves multi-step glycosylation or sulfation reactions. For example:

  • Stepwise glycosylation : Use protected sugar derivatives (e.g., oxan-2-yl intermediates) and activate hydroxyl groups with triflate or imidate leaving groups. Coupling with thioate precursors under anhydrous conditions is critical .
  • Purification : Employ size-exclusion chromatography (SEC) or reverse-phase HPLC to separate stereoisomers. Monitor purity via LC-MS with electrospray ionization (ESI) to detect sulfated byproducts .
  • Yield optimization : Adjust reaction temperatures (e.g., 0–4°C for sulfation steps) and use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis .

Basic Question: How is structural characterization performed for this compound?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR : Assign stereochemistry using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on anomeric protons (δ 4.5–6.0 ppm) and sulfated oxygens (δ 3.5–4.5 ppm) .
  • X-ray crystallography : Resolve the (1Z,3R) configuration by co-crystallizing with heavy atoms (e.g., Pt or Au derivatives) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., [M-H]^- ion at m/z 580.53) .

Basic Question: What safety protocols are essential for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Protective equipment : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential sulfation reactivity .
  • Storage : Keep in airtight containers at -20°C under nitrogen to prevent oxidation .

Advanced Question: How can bioactivity assays be designed to evaluate its antiproliferative or enzyme-targeting effects?

Answer:

  • In vitro models : Use glioblastoma (U87) or hepatocellular carcinoma (HepG2) cell lines. Measure IC50_{50} via MTT assays at 48–72 hours .
  • Enzyme inhibition : Test inhibition of OATP1C1 using transfected HEK293 cells. Quantify uptake of fluorescent substrates (e.g., fluorescein-methotrexate) via flow cytometry .
  • Controls : Include prodrug analogs (e.g., thyroxine derivatives) to assess specificity .

Advanced Question: What methodologies assess its pharmacokinetic properties (e.g., logP, solubility)?

Answer:

  • logP determination : Use shake-flask method with octanol/water partitioning. Reported logP values range from -0.87 (consensus) to -3.82 (Ali model), indicating low lipophilicity .
  • Solubility : Measure via dynamic light scattering (DLS) in PBS (pH 7.4). Reported solubility is 0.604 mg/mL (ESOL model), classifying it as "soluble" .
  • GI absorption : Predict using Caco-2 cell monolayers. Low permeability (P-gp substrate) suggests limited oral bioavailability .

Advanced Question: How can computational modeling resolve its interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to OATP1C1 (PDB: 6V7V). Focus on hydrogen bonding with Ser-189 and hydrophobic interactions with Phe-306 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfated group in the active site .
  • QM/MM : Calculate binding free energies with semi-empirical methods (e.g., PM6) to refine docking scores .

Advanced Question: How to address contradictions in bioactivity data across studies?

Answer:

  • Orthogonal assays : Validate antiproliferative results with clonogenic assays and caspase-3 activation measurements .
  • Batch variability : Characterize compound purity via 1H^1 \text{H}-NMR and LC-MS to rule out degradation products .
  • Species-specific effects : Test activity in primary human cells vs. rodent models to identify interspecies differences in sulfation pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.